Serine Hydrolase Inhibitor-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Serine Hydrolase Inhibitor-2 is a compound designed to inhibit the activity of serine hydrolases, a large family of enzymes that play crucial roles in various biological processes. These enzymes are involved in lipid metabolism, cell signaling, and the regulation of post-translational modifications of proteins. Inhibitors of serine hydrolases have significant therapeutic potential, particularly in the treatment of diseases such as Alzheimer’s, diabetes, and certain types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-2 typically involves the use of mechanism-based electrophiles that covalently react with the serine nucleophile in the active site of the enzyme. Common electrophiles used in the synthesis include carbamates, ureas, activated ketones, lactones, and lactams . The reaction conditions often require a base-activated serine nucleophile to cleave amide or ester bonds in substrates via a covalent acyl-enzyme intermediate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Reaktionstypen: Serin-Hydrolase-Inhibitor-2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Substitution einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile für Substitutionsreaktionen .

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Serin-Hydrolase-Inhibitor-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von Serin-Hydrolase-Inhibitor-2 beinhaltet die kovalente Modifikation des Serinrests im aktiven Zentrum von Serin-Hydrolasen. Diese Modifikation verhindert, dass das Enzym sein Substrat katalysiert, wodurch seine Aktivität gehemmt wird. Die molekularen Ziele umfassen verschiedene Serin-Hydrolasen, die am Lipidstoffwechsel, der Zellsignalisierung und anderen biologischen Prozessen beteiligt sind .

Ähnliche Verbindungen:

Carbamate: Hemmen Serin-Hydrolasen, indem sie eine kovalente Bindung mit dem Serin im aktiven Zentrum bilden.

Harnstoffe: Ähnlicher Wirkmechanismus wie Carbamate, aber mit unterschiedlichen chemischen Strukturen.

Aktivierte Ketone: Reagieren mit dem Serinnukleophil, um die Enzymaktivität zu hemmen.

Lactone und Lactame: Modifizieren das Serin im aktiven Zentrum kovalent, ähnlich wie Carbamate und Harnstoffe.

Einzigartigkeit: Serin-Hydrolase-Inhibitor-2 ist einzigartig in seiner Fähigkeit, bestimmte Serin-Hydrolasen selektiv zu hemmen, was ihn zu einem wertvollen Werkzeug für die Untersuchung der Enzymfunktion und die Entwicklung neuer Therapeutika macht .

Wirkmechanismus

The mechanism of action of Serine Hydrolase Inhibitor-2 involves the covalent modification of the active site serine residue in serine hydrolases. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The molecular targets include various serine hydrolases involved in lipid metabolism, cell signaling, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Carbamates: Inhibit serine hydrolases by forming a covalent bond with the active site serine.

Ureas: Similar mechanism of action as carbamates but with different chemical structures.

Activated Ketones: React with the serine nucleophile to inhibit enzyme activity.

Lactones and Lactams: Covalently modify the active site serine, similar to carbamates and ureas.

Uniqueness: Serine Hydrolase Inhibitor-2 is unique in its ability to selectively inhibit specific serine hydrolases, making it a valuable tool for studying enzyme function and developing new therapeutic agents .

Eigenschaften

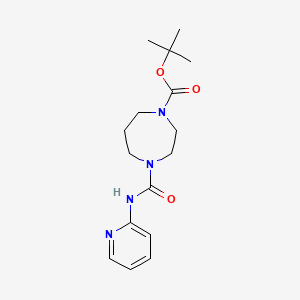

Molekularformel |

C16H24N4O3 |

|---|---|

Molekulargewicht |

320.39 g/mol |

IUPAC-Name |

tert-butyl 4-(pyridin-2-ylcarbamoyl)-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-10-6-9-19(11-12-20)14(21)18-13-7-4-5-8-17-13/h4-5,7-8H,6,9-12H2,1-3H3,(H,17,18,21) |

InChI-Schlüssel |

HVPVEUGPZNUXSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)

![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)

![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)